4-(3-Acetylphenyl)-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Acetylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a hydroxyl group at the second position and a 3-acetylphenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the condensation of 3-acetylphenylboronic acid with 2-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Acetylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(3-Acetylphenyl)-2-pyridone.
Reduction: 4-(3-Hydroxyphenyl)-2-hydroxypyridine.
Substitution: 4-(3-Nitrophenyl)-2-hydroxypyridine or 4-(3-Halophenyl)-2-hydroxypyridine.
Scientific Research Applications
4-(3-Acetylphenyl)-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
4-(3-Acetylphenyl)-2-pyridone: Similar structure but with a carbonyl group instead of a hydroxyl group.
4-(3-Hydroxyphenyl)-2-hydroxypyridine: Similar structure but with a hydroxyl group on the phenyl ring.
4-(3-Nitrophenyl)-2-hydroxypyridine: Similar structure but with a nitro group on the phenyl ring.
Uniqueness: 4-(3-Acetylphenyl)-2-hydroxypyridine is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for targeted modifications and applications in various fields.
Properties
IUPAC Name |
4-(3-acetylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)12-5-6-14-13(16)8-12/h2-8H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCFCNOIAYHAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682735 |
Source
|
Record name | 4-(3-Acetylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-20-5 |
Source
|
Record name | 4-(3-Acetylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.